molecular formula C63H83N13O18S2 B1139498 [Orn8]-Urotensin II CAS No. 479065-85-5

[Orn8]-Urotensin II

Cat. No. B1139498
CAS RN: 479065-85-5
M. Wt: 1374.54
InChI Key:
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as the molecule’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Agonistic and Antagonistic Properties : [Orn8]-Urotensin II has been identified as a ligand for the UT receptor. It behaves as a full agonist at both human and rat UT receptors in calcium functional assays. Interestingly, in the rat aorta bioassay, it acts as a competitive and selective antagonist with a small but consistent residual agonist activity, making it a partial agonist at UT receptors (Camarda et al., 2002).

  • Stimulation of Plasma Extravasation : In studies involving mice, [Orn8]-Urotensin II was used to characterize the receptor involved in U-II-induced plasma extravasation. It was found that in the presence of [Orn8]-Urotensin II, the effects of U-II were reduced or abolished in some tissues, indicating its role in modulating UT receptor-mediated responses (Vergura et al., 2004).

  • Interaction with Various Ligands : [Orn8]-Urotensin II has been used in the study of other UT receptor ligands, like urantide. These studies help in understanding the complex interactions and the pharmacological characterization of UT receptor ligands, revealing insights into their role in the cardiovascular system (Patacchini et al., 2003).

  • Role in the Cardiovascular System : The UT receptor and its ligands, including [Orn8]-Urotensin II, are involved in various cardiovascular functions. The role of urotensin II and its receptor in the regulation of cardiovascular activities is a significant area of research, with implications for understanding and treating cardiovascular diseases (Richards & Charles, 2004).

  • Implications in Disease States : Studies also indicate that urotensin II, and by extension its ligands like [Orn8]-Urotensin II, may play a role in various disease states, including renal diseases, diabetes, and cardiovascular disorders. Understanding their mechanism of action can aid in the development of new therapeutic approaches (Mallamaci et al., 2005).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(3-aminopropyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H83N13O18S2/c1-32(2)51(63(93)94)74-60(90)47-31-96-95-30-46(72-58(88)45(28-50(81)82)71-61(91)48-16-10-24-76(48)62(92)52(33(3)77)75-53(83)39(65)21-22-49(79)80)59(89)69-42(25-34-11-5-4-6-12-34)55(85)70-44(27-36-29-66-40-14-8-7-13-38(36)40)57(87)67-41(15-9-23-64)54(84)68-43(56(86)73-47)26-35-17-19-37(78)20-18-35/h4-8,11-14,17-20,29,32-33,39,41-48,51-52,66,77-78H,9-10,15-16,21-28,30-31,64-65H2,1-3H3,(H,67,87)(H,68,84)(H,69,89)(H,70,85)(H,71,91)(H,72,88)(H,73,86)(H,74,90)(H,75,83)(H,79,80)(H,81,82)(H,93,94)/t33-,39+,41+,42+,43+,44+,45+,46+,47+,48+,51+,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCMJGTVVAXGOV-QXHQCLFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H83N13O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Orn8]-Urotensin II

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